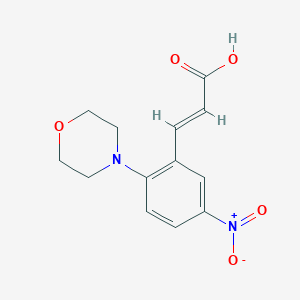

![molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-clorobencil)sulfanil]-4-metil-4H-1,2,4-triazol-3-il}metil 2,6-diclorobencil sulfóxido CAS No. 344271-72-3](/img/structure/B2575038.png)

{5-[(4-clorobencil)sulfanil]-4-metil-4H-1,2,4-triazol-3-il}metil 2,6-diclorobencil sulfóxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

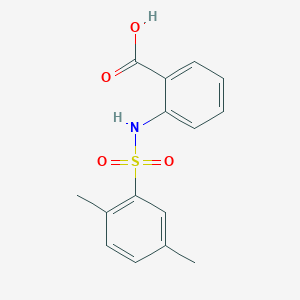

{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a useful research compound. Its molecular formula is C18H16Cl3N3OS2 and its molecular weight is 460.82. The purity is usually 95%.

BenchChem offers high-quality {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la 11β-Hidroxiesteroide Deshidrogenasa Tipo 1 (11β-HSD1)

Este compuesto ha sido identificado como un potencial inhibidor de la 11β-HSD1 . La enzima 11β-HSD1 juega un papel crucial en la regulación de los niveles de cortisol al convertir la cortisona inactiva en cortisol activo. La inhibición de la 11β-HSD1 tiene implicaciones terapéuticas para afecciones como el síndrome metabólico, la diabetes y la obesidad. Al bloquear esta enzima, el compuesto puede ayudar a modular el metabolismo de los glucocorticoides.

Análisis Estructural y Empaquetamiento Cristalino

La estructura 3D del compuesto se confirmó mediante difracción de rayos X de monocristal. El análisis de la superficie de Hirshfeld reveló interacciones clave de enlace de hidrógeno (H … H, C-H … C, C-H … Cl y C-H … N) que contribuyen a la estabilización intermolecular en la red cristalina. Curiosamente, los cálculos de teoría funcional de la densidad (DFT) indicaron que la estructura cristalina no es la conformación de mínimo absoluto, lo que sugiere que las fuerzas de empaquetamiento cristalino influyen significativamente en su conformación .

Propiedades Electrónicas e Interacciones de Unión

Los cálculos de DFT también proporcionaron información sobre las propiedades electrónicas del compuesto. Se calcularon las energías de los orbitales moleculares fronterizos y las cargas atómicas netas, destacando las regiones de la molécula que pueden interactuar con el sitio activo de la 11β-HSD1. Los experimentos de acoplamiento molecular revelaron además importantes interacciones intermoleculares entre el compuesto y la 11β-HSD1, lo que respalda su potencial como candidato a fármaco .

Actividad Antiviral

Aunque no se menciona explícitamente en el estudio citado, vale la pena explorar las propiedades antivirales del compuesto. Derivados de triazol similares han exhibido actividad antiviral contra varios virus. Investigar sus efectos sobre la replicación viral podría ser una vía valiosa para futuras investigaciones .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXBHZYAFQESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2574955.png)

![N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2574960.png)

![2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2574961.png)

![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)

![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)

![N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574970.png)

![3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2574976.png)